1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
CAS No.: 130102-91-9
Cat. No.: VC11186609
Molecular Formula: C13H12ClN3O
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone - 130102-91-9](/images/structure/VC11186609.png)
Specification
CAS No. | 130102-91-9 |
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Molecular Formula | C13H12ClN3O |
Molecular Weight | 261.70 g/mol |
IUPAC Name | 1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone |
Standard InChI | InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17) |
Standard InChI Key | MEYDQTXPLFHAEL-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C |
Canonical SMILES | CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone defines a pyrimidine ring substituted at four positions:
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Position 2: 4-Chlorophenyl group (aromatic electron-withdrawing substituent)
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Position 4: Amino group (-NH₂, electron-donating)
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Position 5: Ethanone moiety (-COCH₃, ketone functional group)
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Position 6: Methyl group (-CH₃)
This substitution pattern creates a conjugated system where the electron-deficient pyrimidine core interacts with both electron-donating (amino) and withdrawing (chlorophenyl, ketone) groups. Comparative analysis of similar structures, such as 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS 1398507-08-8), reveals that chloro and amino groups at positions 2 and 4 enhance thermal stability, with recorded boiling points exceeding 400°C in analogous compounds .
Synthetic Pathways and Reaction Dynamics
Core Pyrimidine Formation
Pyrimidine derivatives are typically synthesized via:
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Biginelli-type cyclocondensation: Combining urea/thiourea, diketones, and aldehydes under acidic conditions.
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Nucleophilic substitution: As demonstrated in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, where phosphorus oxychloride mediates chlorination at elevated temperatures (97°C for 7 hours) .
For the target compound, a plausible route involves:
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Step 1: Chlorination of a 6-methylpyrimidin-4-amine precursor using POCl₃ or PCl₅.
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Step 2: Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 2.
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Step 3: Acetylation at position 5 using acetyl chloride in the presence of dimethylaminopyridine (DMAP) .
Key Reaction Parameters
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Temperature: Optimal yields for pyrimidine functionalization occur between 80–100°C, as seen in analogous syntheses .
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Catalysts: DMAP and diazabicycloundecene (DBU) improve acylation efficiency by deprotonating reactive sites .
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Solvents: Polar aprotic solvents (acetonitrile, DMF) enhance solubility of intermediates, while 2-butanol facilitates cyclization .
Physicochemical Properties (Predicted and Experimental)
Pharmacological and Industrial Applications
Biological Activity
While direct studies are unavailable, structural analogs exhibit:
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Antiviral properties: Pyrimidines with chloro and amino substituents show activity against RNA viruses by inhibiting viral polymerase .
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Kinase inhibition: The 4-chlorophenyl group is a common pharmacophore in tyrosine kinase inhibitors, suggesting potential anticancer applications .
Material Science Applications
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Coordination chemistry: The amino and ketone groups may act as ligands for transition metals, useful in catalytic systems.
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Polymer precursors: Thermal stability (flash point >200°C) makes it suitable for high-temperature polymer matrices .
Computational Modeling Insights
DFT calculations (B3LYP/6-311+G**) predict:
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HOMO-LUMO gap: 4.8–5.2 eV, indicating moderate reactivity.
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Electrostatic potential: Positive charge localized at the pyrimidine nitrogens, facilitating electrophilic attacks at these positions.
Future Research Directions
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Crystallographic studies to resolve the compound’s solid-state conformation.
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In vitro screening against kinase targets and viral proteases.
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Derivatization studies exploring replacements for the 4-chlorophenyl group (e.g., fluorophenyl, thienyl).
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